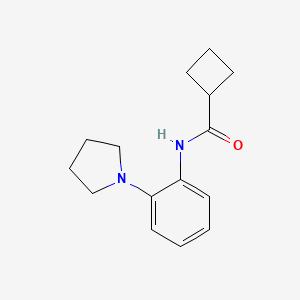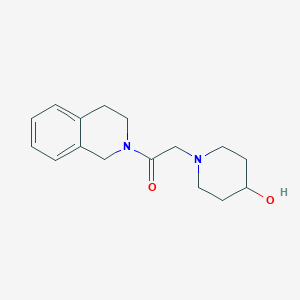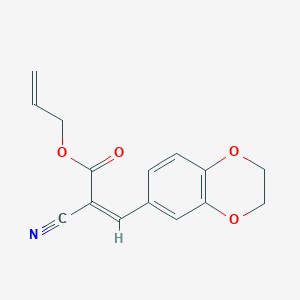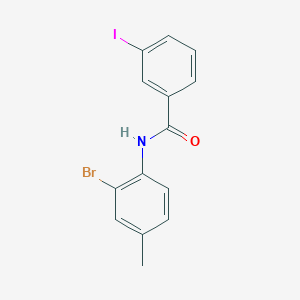
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of drugs called GABAergic agents, which modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Mechanism of Action
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide acts by inhibiting the activity of the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-T, N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission and a reduction in neuronal excitability.
Biochemical and physiological effects:
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been shown to have several biochemical and physiological effects in the brain. It increases the levels of GABA in the brain, which leads to increased GABAergic neurotransmission and a reduction in neuronal excitability. This, in turn, leads to a reduction in drug-seeking behavior, as well as antidepressant and anxiolytic effects. Furthermore, N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been shown to reduce seizure activity in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has several advantages for use in lab experiments. It is a highly selective and potent inhibitor of GABA-T, which makes it a useful tool for studying the role of GABA in the brain. However, there are also some limitations to its use in lab experiments. N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, its effects on other neurotransmitter systems in the brain are not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide. One area of interest is its potential use in the treatment of addiction. Further studies are needed to determine the optimal dosing regimen and treatment duration for N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide in addiction. Another area of interest is its potential use in the treatment of depression and anxiety. Further studies are needed to determine the mechanisms underlying its antidepressant and anxiolytic effects. Finally, further studies are needed to determine the safety and efficacy of N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide in humans, as well as its potential for use in other neurological disorders.
Synthesis Methods
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide can be synthesized using a multi-step process, starting with commercially available starting materials. The synthesis involves several key steps, including the preparation of the cyclobutane ring, the coupling of the pyrrolidine ring, and the introduction of the carboxamide moiety.
Scientific Research Applications
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including addiction, depression, anxiety, and epilepsy. It has been shown to be effective in reducing drug-seeking behavior and relapse in preclinical models of addiction. In addition, N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively. Furthermore, N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been investigated as a potential treatment for epilepsy, as it has been shown to reduce seizure activity in animal models.
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(12-6-5-7-12)16-13-8-1-2-9-14(13)17-10-3-4-11-17/h1-2,8-9,12H,3-7,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXNKOKFJHWIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)

![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)


![3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)
![1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7480202.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol](/img/structure/B7480204.png)
![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)
![3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7480226.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B7480261.png)